methyl 7-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
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Overview
Description
Methyl 7-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chloro-2-methylphenyl Group: This can be achieved through nucleophilic substitution reactions where the amino group is introduced.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in treating diseases where pyrido[1,2-a]pyrazine derivatives have shown efficacy.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrazine core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrazine Derivatives: These compounds share the core structure and may have similar biological activities.
Chloro-substituted Aromatics: Compounds like 3-chloro-2-methylaniline have similar substitution patterns and can be compared in terms of reactivity and applications.
Uniqueness
What sets methyl 7-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C19H20ClN3O5 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
methyl 7-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,6-dioxo-3,4,7,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate |
InChI |
InChI=1S/C19H20ClN3O5/c1-10-13(20)4-3-5-14(10)22-15(24)9-11-8-12(19(27)28-2)16-17(25)21-6-7-23(16)18(11)26/h3-5,11H,6-9H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
RODMJBJUQCNJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CC(=C3C(=O)NCCN3C2=O)C(=O)OC |
Origin of Product |
United States |
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